molecular formula C11H16ClNO2 B11997910 3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride CAS No. 5453-62-3

3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride

Katalognummer: B11997910
CAS-Nummer: 5453-62-3
Molekulargewicht: 229.70 g/mol
InChI-Schlüssel: NIAGDFPRJKMABY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a dimethylamino group, a hydroxyphenyl group, and a propanone backbone, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride typically involves the reaction of 3-hydroxyacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Dimethylamino)-1-(3-oxophenyl)propan-1-one.

    Reduction: Formation of 3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
  • 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one
  • 3-(Methylamino)-1-(3-hydroxyphenyl)propan-1-one

Uniqueness

3-(Dimethylamino)-1-(3-hydroxyphenyl)propan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

5453-62-3

Molekularformel

C11H16ClNO2

Molekulargewicht

229.70 g/mol

IUPAC-Name

3-(dimethylamino)-1-(3-hydroxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)7-6-11(14)9-4-3-5-10(13)8-9;/h3-5,8,13H,6-7H2,1-2H3;1H

InChI-Schlüssel

NIAGDFPRJKMABY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCC(=O)C1=CC(=CC=C1)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.